N-[ethyl(phenyl)carbamoyl]-L-methionine
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Overview
Description
N-[ethyl(phenyl)carbamoyl]-L-methionine is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are known for their diverse applications in various fields such as agriculture, medicine, and industry. This particular compound is characterized by the presence of an ethyl(phenyl)carbamoyl group attached to the amino acid L-methionine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[ethyl(phenyl)carbamoyl]-L-methionine typically involves the reaction of L-methionine with ethyl(phenyl)carbamoyl chloride. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[ethyl(phenyl)carbamoyl]-L-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The ethyl(phenyl)carbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
N-[ethyl(phenyl)carbamoyl]-L-methionine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[ethyl(phenyl)carbamoyl]-L-methionine involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound can also undergo hydrolysis to release L-methionine, which can be incorporated into proteins or metabolized further .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-phenylcarbamoyl chloride
- Ethyl carbamate
- Methyl carbamate
Uniqueness
N-[ethyl(phenyl)carbamoyl]-L-methionine is unique due to the presence of the L-methionine moiety, which imparts specific biological activity and potential therapeutic benefits. Unlike simpler carbamates, this compound can participate in more complex biochemical pathways and interactions .
Properties
IUPAC Name |
(2S)-2-[[ethyl(phenyl)carbamoyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-16(11-7-5-4-6-8-11)14(19)15-12(13(17)18)9-10-20-2/h4-8,12H,3,9-10H2,1-2H3,(H,15,19)(H,17,18)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXCOCVNRNAJDL-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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